molecular formula C17H21N7O2S B2981586 3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 1788852-68-5

3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B2981586
CAS No.: 1788852-68-5
M. Wt: 387.46
InChI Key: LCKDMTOJLFMANH-UHFFFAOYSA-N
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Description

3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields This compound features a purine core substituted with a pyrrolidine ring, a methyl group, and a sulfanylethyl chain linked to a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is modified through nucleophilic substitution reactions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction, often involving a suitable amine and an aldehyde or ketone.

    Attachment of the Sulfanylethyl Chain: The sulfanylethyl chain is typically introduced through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.

    Methylation of the Pyrimidine Ring: The pyrimidine moiety is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanylethyl chain, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the purine core, potentially leading to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions 6 and 8, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the purine and pyrimidine rings.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with nucleic acids and proteins. Its purine core suggests it could mimic natural nucleotides, potentially serving as a probe in biochemical assays.

Medicine

The compound’s structure indicates potential pharmacological activity. It could be investigated for its effects on various biological pathways, possibly leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of 3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The purine core could allow it to bind to nucleotide-binding sites, while the pyrrolidine and sulfanylethyl groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

Compared to these compounds, 3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its additional functional groups, which may confer distinct biochemical properties and potential applications. Its sulfanylethyl chain and pyrimidine moiety are not commonly found in other purine derivatives, potentially offering new avenues for research and development.

Properties

IUPAC Name

3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-11-5-6-18-15(19-11)27-10-9-24-12-13(22(2)17(26)21-14(12)25)20-16(24)23-7-3-4-8-23/h5-6H,3-4,7-10H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKDMTOJLFMANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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